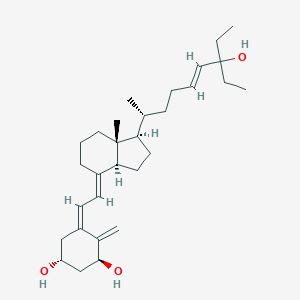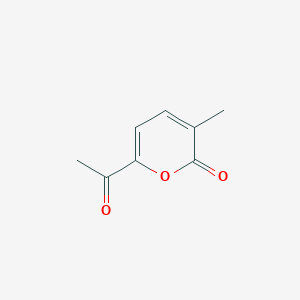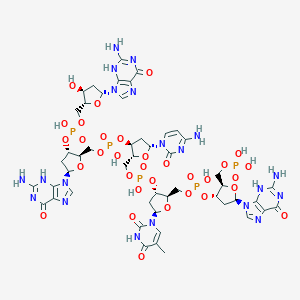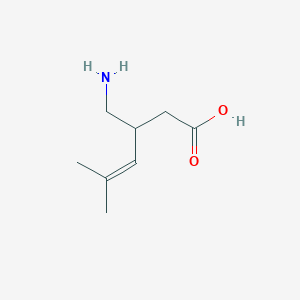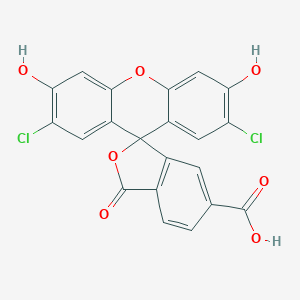
6-羧基-2',7'-二氯荧光素
描述
“6-Carboxy-2’,7’-dichlorofluorescein” is a fluorescent oxidant sensing probe . It is an intracellular probe added to cells as a pro-substrate, which upon hydrolysis by the esterase enzyme, produces the fluorescent product called CDF .
Synthesis Analysis
The compound “6-Carboxy-2’,7’-dichlorofluorescein” is a chemically reduced, acetylated form of fluorescein used as an indicator for reactive oxygen species (ROS) in living cells . This reagent is not suitable for working with fixed samples . The compound begins to fluoresce after the cleavage of acetyl groups by cellular esterases and its oxidation by reactive oxygen species inside the cell .Molecular Structure Analysis
The molecular structure of “6-Carboxy-2’,7’-dichlorofluorescein” is complex, with the compound being a derivative of fluorescein . It is a cell-permeable non-fluorescent probe until the acetate groups are removed by intracellular esterases .Chemical Reactions Analysis
“6-Carboxy-2’,7’-dichlorofluorescein” is an oxidant-sensitive and cell-permeable fluorescent probe . Base hydrolysis of the ester bonds by intracellular esterases releases the acetate groups and the resulting compound, “5 (6)-carboxy-2’,7’,-dichlorofluorescein”, is oxidized by reactive oxygen species (ROS) and nitric oxide (NO) and displays excitation/emission maxima of 504 and 530 nm, respectively .Physical And Chemical Properties Analysis
The compound has a melting point of 210 °C (dec.) (lit.) . It is soluble in DMF, DMSO, and methanol . The compound exhibits fluorescence with λex 470 nm and λem 529 nm in 0.1 M Tris pH 8.0 (esterase) .科学研究应用
生物系统中的荧光成像
6-羧基-2',7'-二氯荧光素(6-CDCF)用于荧光成像,特别是用于检查斑马鱼等模式生物体内生物相关分子的实时定位。其 pH 不敏感性、紧凑的尺寸和高量子产率使其成为此目的的热门选择,尽管其带负电荷的羧基可以与带正电荷的生物分子非特异性相互作用(Koide 等,2008)。
活性氧化物种的测量
6-CDCF 在测量细胞活性氧化物种(ROS)中发挥重要作用。例如,使用 6-CDCF 衍生物的二氯荧光素 (DCF) 检测法是用于此目的的常见方法。然而,必须考虑检测中的潜在伪影,如 DCF 化合物与毒物之间的相互作用,这可能导致误导性结果(Tetz 等,2013)。
化学传感中的应用
6-CDCF 衍生物已用于化学传感,特别是用于检测生理环境中的特定离子,如铜 (Cu2+)。此应用利用了 6-CDCF 的荧光信号特性,使其成为检测某些离子亚毫摩尔浓度的潜在工具(Kim 等,2009)。
氧化应激测量中的作用
源自 6-CDCF 的 DCF 是检测一般氧化应激的常见探针。研究扩展了其在细胞内和细胞外氧化应激测量中的应用,提供了对各种疾病的氧化还原过程的见解(Reiniers 等,2017)。
细胞机制分析
6-CDCF 及其衍生物可用于研究细胞机制,例如中性粒细胞中活性氧代谢物的产生。通过使用 6-CDCF 等荧光化合物,研究人员可以观察和测量细胞对各种刺激的反应,从而更深入地了解细胞生物学(Patel 等,1987)。
作用机制
Target of Action
6-Carboxy-2’,7’-dichlorofluorescein primarily targets intracellular reactive oxygen species (ROS) and multidrug resistance-associated protein 2 (MRP2) molecules . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. MRP2 is a protein that contributes to the efflux of various compounds out of cells .
Mode of Action
The compound is a cell-permeable probe that can passively diffuse into cells . It is colorless and non-fluorescent until its acetate groups are cleaved by intracellular esterases, yielding the fluorescent product called 5-(and-6)-carboxy-2’,7’-dichlorofluorescein . This fluorescence allows for the detection of ROS within the cell . In the context of MRP2, it serves as an ideal substrate for MRP2 vesicular transport assays .
Biochemical Pathways
The compound is involved in the oxidative stress pathway. When ROS levels within a cell are high, it can result in significant damage to cell structures, a condition known as oxidative stress . By detecting ROS, the compound helps monitor this condition. Additionally, it is involved in the MRP2-related drug resistance pathway .
Pharmacokinetics
The compound’s pharmacokinetics involve its passive diffusion into cells, followed by its transformation into a fluorescent product via the action of intracellular esterases .
Result of Action
The primary result of the compound’s action is the generation of a fluorescent signal that indicates the presence of ROS within the cell . This can be used to monitor oxidative stress conditions. In the context of MRP2, it can help study multi-drug resistance by target cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its fluorescence is pH-dependent, with a pK a of 4.8, making it usable as an acidic pH sensor . Furthermore, the presence of esterases is crucial for its transformation into a fluorescent product . The compound’s interaction with MRP2 and Oatps could also be influenced by the cellular environment .
未来方向
属性
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRKQIBTEHWNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932288 | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxy-2',7'-dichlorofluorescein | |
CAS RN |
144316-86-9 | |
| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of carboxy-DCF?
A1: The molecular formula of carboxy-DCF is C21H12Cl2O7, and its molecular weight is 467.2 g/mol.
Q2: Is carboxy-DCF compatible with live cell imaging?
A2: Yes, carboxy-DCF is frequently used in live cell imaging applications. It can readily cross cell membranes and become trapped inside cells after being hydrolyzed by intracellular esterases. [, ]
Q3: What color is carboxy-DCF fluorescence, and how is it detected?
A3: Carboxy-DCF exhibits green fluorescence, typically with excitation and emission wavelengths around 490 nm and 520 nm, respectively. Fluorescence microscopy and flow cytometry are common methods for detecting carboxy-DCF. [, ]
Q4: How does carboxy-DCF interact with its target?
A4: Carboxy-DCF itself does not typically have specific binding targets within cells. Instead, its utility comes from its ability to be actively transported by specific membrane transporters, primarily those belonging to the multidrug resistance-associated protein (MRP/ABCC) family. [, , ]
Q5: Which transporters are known to interact with carboxy-DCF?
A5: Carboxy-DCF is well-documented as a substrate for MRP2 (ABCC2) and MRP3 (ABCC3). It has also shown interaction with MRP4 (ABCC4) and MRP5 (ABCC5). [, , ]
Q6: What are the downstream effects of carboxy-DCF accumulation in cells?
A6: Carboxy-DCF is generally considered non-toxic at concentrations used for cellular imaging. Its accumulation within cells, driven by transporter activity, provides a visual readout of transporter function and localization. [, , ]
Q7: How is carboxy-DCF used to study drug resistance?
A7: Increased efflux of carboxy-DCF from cells can indicate the overexpression or increased activity of MRP transporters, which are often associated with multidrug resistance in cancer cells. This property makes carboxy-DCF a valuable tool for studying drug resistance mechanisms. [, , ]
Q8: Can carboxy-DCF be used to assess liver function?
A8: Yes, carboxy-DCF is actively transported into bile by MRP2, which is primarily expressed in the liver. Altered biliary excretion of carboxy-DCF in in vitro or in vivo models can indicate changes in MRP2 activity, potentially reflecting altered liver function. [, , ]
Q9: How does phenobarbital interact with carboxy-DCF in the context of liver function?
A9: Studies have shown that phenobarbital treatment can impair the biliary excretion of carboxy-DCF, likely due to both direct competition for transport by phenobarbital metabolites and changes in MRP2 expression and function. [, ]
Q10: Has carboxy-DCF been used to study the blood-brain barrier?
A10: While not explicitly mentioned in the provided research, MRP transporters, particularly MRP4, are expressed at the blood-brain barrier. Carboxy-DCF could potentially be used as a tool to investigate MRP-mediated transport at this crucial barrier. []
Q11: Can carboxy-DCF be used to study specific cell types within tissues?
A11: Yes, carboxy-DCF can be used to study specific cell types by combining it with other techniques, such as immunofluorescence staining or cell sorting. For instance, its accumulation pattern in different regions of the intestine could provide insights into the distribution and function of specific transporters in various intestinal cell types. [, ]
Q12: What are the common methods for quantifying carboxy-DCF in biological samples?
A12: Fluorescence spectroscopy, flow cytometry, and quantitative fluorescence microscopy are frequently employed to quantify carboxy-DCF in cells, tissues, and other biological samples. [, , ]
Q13: Are there specific considerations for using carboxy-DCF in transport assays?
A13: Yes, factors such as incubation time, substrate concentration, and the presence of ATP or inhibitors need to be carefully controlled when using carboxy-DCF in transport assays to ensure accurate and reliable results. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




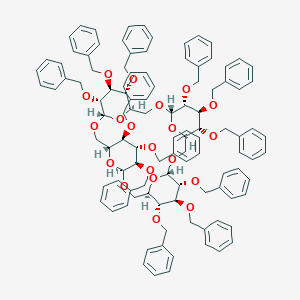
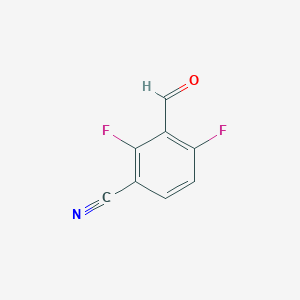
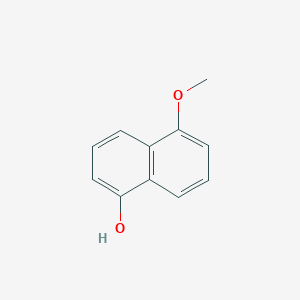
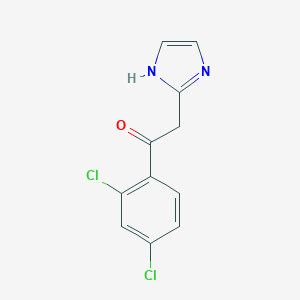

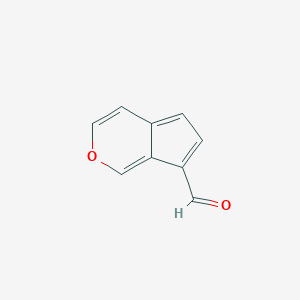
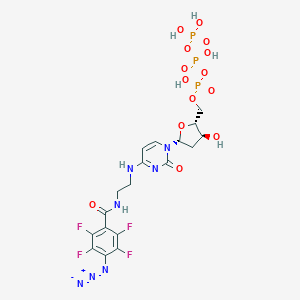
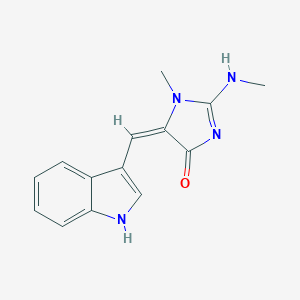
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
